2-acetamido-N,N-dimethylacetamide

Physical Property Solid-Liquid Handling Procurement Specification

2-Acetamido-N,N-dimethylacetamide (C₆H₁₂N₂O₂, MW 144.17) is an organic amide characterized as the simplest “capped” amino acid derivative, representing a glycine residue protected at both the N-terminus (acetyl) and C-terminus (N,N-dimethylamide). It is supplied as a solid building block with a reported minimum purity of 95%.

Molecular Formula C6H12N2O2
Molecular Weight 144.174
CAS No. 29824-30-4
Cat. No. B2980147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N,N-dimethylacetamide
CAS29824-30-4
Molecular FormulaC6H12N2O2
Molecular Weight144.174
Structural Identifiers
SMILESCC(=O)NCC(=O)N(C)C
InChIInChI=1S/C6H12N2O2/c1-5(9)7-4-6(10)8(2)3/h4H2,1-3H3,(H,7,9)
InChIKeyZRVISOPSRUBVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-N,N-dimethylacetamide (CAS 29824-30-4): Baseline Physicochemical and Structural Profile for Informed Procurement


2-Acetamido-N,N-dimethylacetamide (C₆H₁₂N₂O₂, MW 144.17) is an organic amide characterized as the simplest “capped” amino acid derivative, representing a glycine residue protected at both the N-terminus (acetyl) and C-terminus (N,N-dimethylamide) . It is supplied as a solid building block with a reported minimum purity of 95% . The compound contains two amide carbonyls and one N–H hydrogen bond donor, features that differentiate it from simpler N,N-dimethylamides used as aprotic solvents .

Why Generic Substitution of 2-Acetamido-N,N-dimethylacetamide (CAS 29824-30-4) with Common Amide Solvents or Simple Amides Fails


Direct substitution of 2-acetamido-N,N-dimethylacetamide with common amide solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) is not supported by the available evidence due to fundamentally different molecular structures and functional capabilities. The target compound is not an aprotic dipolar solvent but a bifunctional amide bearing both an N–H hydrogen bond donor and a protected amino acid scaffold, which imparts distinct reactivity and interaction profiles . Simple amides like acetamide or N-methylacetamide lack the N,N-dimethylamide terminus that influences conformation and hydrogen bonding capacity . The following quantitative evidence delineates specific dimensions where the compound diverges from its nearest analogs.

2-Acetamido-N,N-dimethylacetamide (CAS 29824-30-4): Quantitative Differentiation Evidence Versus Closest Analogs


Solid Physical State at Ambient Conditions Diverges from Liquid Common Amide Solvents

In contrast to the widely used liquid amide solvents DMAc, DMF, and NMP, 2-acetamido-N,N-dimethylacetamide is supplied as a solid at ambient temperature . This solid form is explicitly listed in the Sigma-Aldrich product description, while the comparator amides are liquids with well-documented densities at 25 °C (e.g., DMAc density 0.937 g/mL, DMF density 0.944 g/mL, NMP density 1.028 g/mL) [1][2][3].

Physical Property Solid-Liquid Handling Procurement Specification

Presence of a Hydrogen Bond Donor (N–H) Confers Different Solvation and Interaction Capacity

2-Acetamido-N,N-dimethylacetamide possesses one hydrogen bond donor (N–H) and two hydrogen bond acceptors (carbonyl oxygens), as computed from its SMILES structure [1]. In contrast, DMAc, DMF, and NMP have zero hydrogen bond donors and function as purely aprotic dipolar solvents [2]. This difference is quantitatively reflected in their hydrogen bonding acidity parameters: for the solvent acetamide series, the hydrogen-bond donor acidity influence is larger (‒48 kJ mol⁻¹) compared to the formamide series (‒42 kJ mol⁻¹) [3].

Hydrogen Bonding Solvent Property Molecular Interaction

Protected Glycine Scaffold Enables Site-Specific Conjugation in Peptide and Medicinal Chemistry

The compound is recognized as a ‘capped’ glycine derivative, with both the amino and carboxyl termini protected—a structural feature that distinguishes it from simple amides like acetamide or N-methylacetamide, which lack the dimethylamide C-terminus . This bifunctional protection allows for selective deprotection and coupling in peptide synthesis, a capability that is not available with simple mono-functional amides .

Peptide Chemistry Building Block Conjugation

High Donor Number of the Acetamido Moiety Enhances Solvation in Electrochemical Applications

The acetamido (AA) functional group inherits the high donor number (DN) characteristic of N,N-dimethylacetamide (DMAc), which is reported as 27.8 kcal mol⁻¹ [1]. This is significantly higher than the donor number of other common solvents such as acetonitrile (DN 14.1 kcal mol⁻¹) and approaches that of DMSO (DN 29.8 kcal mol⁻¹) [2]. In redox mediator design, the acetamido moiety confers amphi-active superoxide solvation that is not achievable with the TEMPO radical alone [1].

Electrochemistry Donor Number Lithium Batteries

Metabolic Hydrolysis Profile Diverges from Simple Amides: Predicted Metabolites

In vivo, amidases are predicted to cleave the C-terminal amide bond of 2-acetamido-N,N-dimethylacetamide, releasing dimethylamine (DMA) and N-acetylglycine . In contrast, simple amides like acetamide undergo deacetylation to acetate and ammonia, while N,N-dimethylacetamide (DMAc) is primarily metabolized via N-demethylation to N-methylacetamide [1][2]. The generation of N-acetylglycine as a metabolite is a distinct and quantifiable metabolic divergence.

Metabolism Toxicology ADME

Aqueous Solubility and Hygroscopicity Profile Differ from Aprotic Amide Solvents

Vendor data indicate that 2-acetamido-N,N-dimethylacetamide is miscible with water [1]. In contrast, while DMAc and DMF are also miscible with water, NMP has a lower water solubility (miscible but with different partition behavior) [2]. Furthermore, the solid form of the target compound suggests lower hygroscopicity compared to the strongly hygroscopic liquid DMAc, which requires storage under inert atmosphere to prevent water absorption .

Solubility Hygroscopicity Formulation

2-Acetamido-N,N-dimethylacetamide (CAS 29824-30-4): Best-Fit Application Scenarios Based on Quantitative Evidence


Peptide Chemistry and Protected Amino Acid Building Blocks

This compound serves as a pre‑assembled, doubly protected glycine derivative, eliminating the need for separate protection steps. Its bifunctional nature (N‑acetyl and C‑N,N‑dimethylamide) is ideal for orthogonal deprotection strategies in solid‑phase peptide synthesis [1]. Selection over simple amides like acetamide is justified by the presence of two orthogonal protecting groups, a feature absent in the comparators .

Electrochemical Systems Requiring High Donor Number Solvation

The acetamido moiety inherits the high donor number of DMAc (~27.8 kcal mol⁻¹), which is beneficial for solvating superoxide species in lithium‑oxygen batteries [1]. This compound, or its derivatives, can be integrated into redox mediator designs to improve cycle stability, a property not matched by TEMPO alone or by lower‑DN solvents such as acetonitrile (DN 14.1) [1].

Solid‑Form Handling in Automated Synthesis Platforms

Because 2-acetamido‑N,N‑dimethylacetamide is supplied as a solid at ambient temperature, it is compatible with automated solid dispensing systems commonly used in high‑throughput synthesis [1]. In contrast, liquid amide solvents (DMAc, DMF, NMP) require liquid handling modules and pose greater spill and vapor exposure risks .

Investigations of Amide Hydrogen Bonding and Solvation

The compound’s single N–H hydrogen bond donor distinguishes it from purely aprotic dipolar amides. This property makes it a useful probe for studying hydrogen bonding effects on reaction kinetics, crystal packing, and biological target interactions [1].

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